2-(3,4-Dimethylphenyl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
2-(3,4-Dimethylphenyl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a spirocyclic compound featuring a fused pyrazolo-oxazine core connected to a piperidine ring. Key structural elements include:
- 2-(3,4-Dimethylphenyl): Aromatic substitution influencing steric and electronic properties.
- 7-Methoxy group: Enhances solubility and modulates electronic interactions.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-7-methoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-16-8-9-18(14-17(16)2)20-15-21-19-6-5-7-22(28-4)23(19)29-24(27(21)25-20)10-12-26(3)13-11-24/h5-9,14,21H,10-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERCESRIJBEJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Piperidine Modifications : The 1'-methyl group (target) vs. acetyl () or propyl () groups alters steric bulk and hydrogen-bonding capacity, impacting receptor affinity .
Receptor Binding Affinities (Comparative Analysis)
highlights that piperidine/piperazine substituents critically influence receptor interactions:
- Arylpiperazines (e.g., compounds 7–10 in ): Weak D2/5-HT1A/5-HT2A affinity due to simple phenyl groups .
- Functionalized Piperidines (e.g., 6-fluorobenzoisoxazol-3-yl-piperidine in ): High 5-HT1A/5-HT2A affinity due to electronegative substituents .
- Target Compound : While direct data are unavailable, the 3,4-dimethylphenyl and 7-methoxy groups may synergize with the 1'-methyl-piperidine to enhance 5-HT2A/D2 selectivity, akin to risperidone analogs in .
Bioavailability and Drug-Likeness
All compounds in –13 comply with Lipinski’s rules (MW <500, H-bond donors/acceptors ≤5/10), suggesting favorable oral absorption . The target compound’s 7-methoxy and 1'-methyl groups may improve metabolic stability over hydroxylated analogs (e.g., ) .
Preparation Methods
Core Spiro Structure Assembly
The spiro junction connecting the benzo[e]pyrazolo[1,5-c]oxazine and piperidine rings is typically forged via acid-catalyzed cyclization or base-mediated ring closure. For example, toluene-$$ p $$-sulphonic acid efficiently promotes cyclization of diene intermediates into tricyclic frameworks in yields exceeding 80%. Alternatively, sodium hydride (NaH) in diethyl carbonate facilitates spiroannulation by deprotonating active methylene groups, enabling nucleophilic attack on electrophilic centers.
Stepwise Synthetic Protocols
Formation of the Benzo[e]pyrazolo[1,5-c]oxazine Core
Step 1: Condensation of Pyrazoline and Aldehyde
3-Phenyl-5-(2-hydroxyphenyl)-1$$ H $$-2-pyrazoline is reacted with formaldehyde in acetic acid at 50°C to form the oxazine ring. Periodic acid oxidation then aromatizes the system, yielding the benzo[e]pyrazolo[1,5-c]oxazine scaffold.
Step 2: Spirocyclization
The intermediate is treated with NaH in diethyl carbonate at 90°C for 12 hours, inducing spiroannulation with a cyclodecane-derived ketone. This step achieves a 63–78% yield, contingent on solvent purity and temperature control.
Piperidine Ring Installation and Methylation
Step 3: Reductive Amination
The spiro-oxazine is subjected to reductive amination with piperidone using sodium cyanoborohydride (NaBH$$_3$$CN) in methanol. The resulting secondary amine is methylated with MeI and NaH in tetrahydrofuran (THF), affording the 1'-methyl-piperidine moiety.
Step 4: 3,4-Dimethylphenyl Incorporation
A Suzuki-Miyaura coupling installs the 3,4-dimethylphenyl group. The oxazine bromide intermediate reacts with 3,4-dimethylphenylboronic acid in the presence of Pd(PPh$$3$$)$$4$$ and potassium carbonate, achieving 65–72% yield.
Methoxy Group Introduction
Step 5: O-Methylation
The 7-hydroxy intermediate is treated with methyl triflate and potassium tert-butoxide in dimethylformamide (DMF), yielding the 7-methoxy derivative. Reaction completion is confirmed via thin-layer chromatography (TLC) in $$ n $$-hexane/ethyl acetate (1:1).
Reaction Optimization and Process Refinement
Catalytic and Solvent Effects
Cyclization efficiency improves with toluene-$$ p $$-sulphonic acid (5 mol%) in toluene, achieving 81% yield compared to 68% with sulfuric acid. Polar aprotic solvents like DMF enhance methylation rates, while THF minimizes side reactions during reductive amination.
Temperature and Time Dependencies
| Reaction Step | Optimal Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Spirocyclization | 90 | 12 | 78 |
| Reductive Amination | 25 | 24 | 65 |
| Suzuki Coupling | 80 | 8 | 72 |
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
Column chromatography on silica gel (petroleum ether/ethyl acetate, 4:1) achieves >95% purity, as verified by high-performance liquid chromatography (HPLC).
Comparative Analysis of Synthetic Routes
Traditional Multi-Step vs. One-Pot Methods
While multi-step synthesis offers modularity (overall yield: 22–35%), one-pot approaches reduce purification steps but require stringent condition control. For instance, acetic acid-mediated condensations achieve 70% yield in one pot but necessitate post-reaction acid scavengers.
Green Chemistry Alternatives
Microwave-assisted synthesis reduces reaction times by 40% without compromising yield, though scalability remains challenging.
Industrial-Scale Production Considerations
Continuous Flow Processes
Microreactor systems enhance heat transfer during exothermic steps (e.g., methylation), improving safety and reproducibility. A pilot-scale study achieved 92% conversion using a 10 mL/min flow rate.
Cost-Benefit Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| Pd(PPh$$3$$)$$4$$ | 12,000 | 58 |
| NaH | 450 | 15 |
| Solvents | 200 | 10 |
Data extrapolated from.
Q & A
Basic: What are the recommended synthetic routes for preparing this spirocyclic compound, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with substituted salicylic aldehydes and acetophenones to form chalcone intermediates via Claisen-Schmidt condensation (80–100°C, ethanol solvent, 12–24 hours). Subsequent cyclization with hydrazine generates pyrazoline intermediates, followed by spirocyclization with aldehydes (e.g., pyridine-3-carbaldehyde) under acidic or microwave-assisted conditions (120–150°C, 1–3 hours, 60–75% yield). Catalysts like triethylamine and solvents such as dichloromethane enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product .
Basic: How is the molecular structure of this compound validated, and which spectroscopic techniques are most reliable?
Methodological Answer:
Structural validation employs:
- 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and spirocyclic carbon signals (δ 50–70 ppm).
- X-ray crystallography : Confirms bond angles (e.g., 109.5° for spiro-junction tetrahedral geometry) and spatial arrangement of the dimethylphenyl and piperidine moieties.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 435.2 calculated vs. observed).
Cross-referencing these techniques ensures structural integrity .
Advanced: How can conflicting bioactivity data across in vitro and in vivo models be systematically resolved?
Methodological Answer:
Contradictions often arise from differences in metabolic stability or target selectivity. To address this:
Dose-Response Profiling : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
Metabolite Screening : Use LC-MS to detect active metabolites in plasma (e.g., demethylated derivatives) that may contribute to in vivo efficacy.
Target Engagement Assays : Employ thermal shift assays or CRISPR-Cas9 knockouts to confirm direct binding to hypothesized receptors (e.g., serotonin 5-HT2A).
Species-Specific Modeling : Compare humanized mouse models vs. primary cell lines to account for interspecies variability .
Advanced: What strategies are effective in optimizing the compound’s solubility for in vivo pharmacokinetic studies?
Methodological Answer:
Improve aqueous solubility (initially <10 µg/mL) via:
- Salt Formation : React with HCl or citric acid to generate hydrochloride or citrate salts (solubility increased to 50–100 µg/mL).
- Co-solvent Systems : Use PEG-400/water (70:30) or cyclodextrin complexes (20% w/v) for parenteral administration.
- Amorphous Solid Dispersion : Spray-dry with polyvinylpyrrolidone (PVP K30) to enhance dissolution rate (2-fold improvement in Cmax observed in rodent models) .
Basic: What analytical methods are recommended for assessing purity and stability under storage conditions?
Methodological Answer:
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% TFA in water (gradient: 40–90% over 25 min) to monitor degradation products (e.g., oxidation at the methoxy group).
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks; <5% degradation indicates acceptable stability.
- Karl Fischer Titration : Ensure residual water content <0.2% to prevent hydrolysis .
Advanced: How does the spirocyclic architecture influence binding affinity to neurological targets?
Methodological Answer:
The spirocyclic core imposes conformational rigidity, reducing entropic penalties during receptor binding. Molecular docking (AutoDock Vina) reveals:
- Piperidine N-methyl group : Forms a hydrogen bond with Glu238 in the 5-HT2A receptor (ΔG = −9.2 kcal/mol).
- Dimethylphenyl moiety : Engages in π-π stacking with Phe234 (distance: 3.8 Å).
Modifying the spiro-junction to a seven-membered ring decreases affinity by 20-fold, underscoring the structural specificity .
Advanced: What computational models predict this compound’s blood-brain barrier (BBB) permeability?
Methodological Answer:
Apply the Lipinski/Vebers rules and QSPR models :
- LogP : Experimental value 3.2 (optimal for BBB penetration: 2–5).
- Polar Surface Area (PSA) : 75 Ų (threshold <90 Ų).
- Machine Learning : Use ADMET Predictor™ or Schrödinger’s QikProp; predicted BBB permeability score: 0.7 (scale: 0–1). Validate with in situ perfusion in rat models (Pe = 1.2 × 10⁻³ cm/s) .
Basic: How is enantiomeric purity assessed given the compound’s stereogenic centers?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IC column (4.6 × 250 mm) with n-hexane/isopropanol (85:15) to resolve enantiomers (retention times: 12.3 min vs. 14.7 min).
- Optical Rotation : Measure [α]D²⁵ = +15.6° (c = 1, CHCl₃) to confirm enantiomeric excess (>99% ee).
- Circular Dichroism (CD) : Compare λmax at 220 nm (positive Cotton effect) to reference standards .
Advanced: What in vitro assays best characterize its potential off-target effects?
Methodological Answer:
- Broad-Panel Receptor Screening : Use Eurofins CEREP’s SafetyScreen44™ to assess activity at 44 GPCRs, ion channels, and transporters (e.g., IC50 >10 µM at hERG indicates low cardiotoxicity risk).
- CYP Inhibition Assay : Monitor inhibition of CYP3A4 (IC50 = 8.2 µM) and CYP2D6 (IC50 = 15 µM) using fluorogenic substrates.
- AMES Test : No mutagenicity observed at 5 mg/plate with/without S9 metabolic activation .
Advanced: How can metabolic stability in human liver microsomes (HLM) guide lead optimization?
Methodological Answer:
- HLM Incubation : Incubate 1 µM compound with 0.5 mg/mL HLM (NADPH-regenerating system, 37°C). Calculate half-life (t1/2 = 45 min) and intrinsic clearance (CLint = 22 mL/min/kg).
- Metabolite ID : UPLC-QTOF detects primary metabolites (e.g., O-demethylation at 7-methoxy group). Introduce fluorine at the para position to block metabolic hot spots, improving t1/2 to 120 min .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
